molecular formula C11H19ClN2O2S B2983200 1-(3-Chloropropylsulfonyl)-4-prop-2-ynyl-1,4-diazepane CAS No. 2305296-00-6

1-(3-Chloropropylsulfonyl)-4-prop-2-ynyl-1,4-diazepane

Cat. No. B2983200
CAS RN: 2305296-00-6
M. Wt: 278.8
InChI Key: KRRHDFOFURMCEP-UHFFFAOYSA-N
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Description

“3-Chloropropanesulfonyl Chloride” is an intermediate used in the preparation of many enzymatic inhibitors. It is also used in the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to yield chiral sultams and sultones .


Synthesis Analysis

The synthesis of sulfonyl chlorides can be achieved via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . A chemical synthesis method of 3-chloro-1-propanol, which could be a precursor to your compound, has been reported. This method uses benzenesulfonic acid as a catalyst and 1,3-propanediol to react with hydrochloric acid .


Molecular Structure Analysis

The molecular formula of “3-Chloropropanesulfonyl Chloride” is C3H6Cl2O2S . The SMILES string representation is ClCCCS(Cl)(=O)=O .


Chemical Reactions Analysis

“3-Chloropropanesulfonyl Chloride” is used in the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to yield chiral sultams and sultones .


Physical And Chemical Properties Analysis

“3-Chloropropanesulfonyl Chloride” is a liquid with a refractive index of 1.489 at 20°C. It has a boiling point of 70°C at 0.5 mmHg and a density of 1.456 g/mL at 25°C .

Safety and Hazards

“3-Chloropropanesulfonyl Chloride” is harmful if swallowed. It is moisture sensitive and should be kept away from alcohols, strong bases, and oxidizing agents .

properties

IUPAC Name

1-(3-chloropropylsulfonyl)-4-prop-2-ynyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2S/c1-2-6-13-7-4-8-14(10-9-13)17(15,16)11-3-5-12/h1H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRHDFOFURMCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCN(CC1)S(=O)(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropylsulfonyl)-4-prop-2-ynyl-1,4-diazepane

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